molecular formula C28H25FN4O2S B2770651 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide CAS No. 1037168-69-6

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide

Katalognummer: B2770651
CAS-Nummer: 1037168-69-6
Molekulargewicht: 500.59
InChI-Schlüssel: PYOVZSWJAJZFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic small molecule featuring an imidazo[1,2-c]quinazoline core substituted with a 4-fluorobenzylthio group at position 5, a 3-oxo group at position 3, and a propanamide chain linked to a 2-phenylethylamine moiety at position 2. The sulfanyl (S-linked) and propanamide groups enhance its capacity for hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets .

Eigenschaften

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O2S/c29-21-12-10-20(11-13-21)18-36-28-32-23-9-5-4-8-22(23)26-31-24(27(35)33(26)28)14-15-25(34)30-17-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVZSWJAJZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a novel imidazoquinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H25FN4O3S, with a molecular weight of 516.59 g/mol. The structure features an imidazoquinazoline core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases and enzymes involved in cancer progression. The imidazoquinazoline scaffold is known to inhibit pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

Research indicates that compounds within the imidazoquinazoline family exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have shown that derivatives similar to the target compound demonstrate potent antiproliferative effects against human non-small cell lung cancer (NSCLC) cells such as HCC827 and A549, with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Inhibition : The compound may also act as an inhibitor of α-glucosidase and other kinases, which are relevant in metabolic disorders such as diabetes and cancer .

Case Studies and Research Findings

  • Antiproliferative Studies : In a study assessing various quinazoline derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) .
    Cell LineIC50 (µM)Compound Type
    HCC8270.5Imidazoquinazoline derivative
    A5491.0Imidazoquinazoline derivative
    MCF-70.8Imidazoquinazoline derivative
  • Structure-Activity Relationship (SAR) : Analysis of various substituents on the quinazoline core revealed that electron-donating groups significantly enhance biological activity, while electron-withdrawing groups tend to reduce efficacy . This finding underscores the importance of molecular modifications in optimizing therapeutic potential.
  • Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor, particularly against targets involved in cancer signaling pathways. Specific studies have demonstrated that modifications at the 5-position of the imidazoquinazoline scaffold can lead to enhanced selectivity towards particular kinases .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds within the imidazo[1,2-c]quinazoline class, including this specific compound, exhibit antitumor properties. They are believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The unique structural features may enhance their interaction with molecular targets associated with tumor growth.

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines, thus providing a basis for its application in treating inflammatory diseases. Studies have demonstrated that similar compounds can effectively reduce inflammation in various models.

Enzyme Inhibition

The compound's structure suggests it could serve as an inhibitor for specific enzymes relevant to metabolic disorders or cancer. For instance, imidazo[1,2-c]quinazolines have been explored as inhibitors of α-glucosidase, which is pertinent in managing type 2 diabetes mellitus by delaying carbohydrate absorption.

Case Studies and Research Findings

Research has highlighted the efficacy of similar compounds in various biological assays:

  • Antitumor Studies : In vitro studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
    Study ReferenceCompound TestedKey Findings
    ImidazoquinazolinesInduced apoptosis in cancer cells
    Aurora Kinase InhibitorsTargeted enzyme inhibition leading to reduced tumor growth
  • Anti-inflammatory Research : Compounds similar to 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide have been shown to modulate inflammatory pathways effectively.
    Study ReferenceInflammatory ModelResults
    Animal ModelDecreased levels of TNF-alpha and IL-6

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on core scaffolds, substituents, synthetic routes, and inferred bioactivity.

Structural Analogues with Imidazoquinazoline Cores

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazo[1,2-c]quinazoline 4-Fluorobenzylthio, 3-oxo, N-(2-phenylethyl)propanamide ~521.6 (calculated) Fluorine enhances metabolic stability; phenylethylamide aids membrane penetration
3-(5-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide Imidazo[1,2-c]quinazoline Benzylamino-oxoethylthio, 3-oxo, N-(2-phenylethyl)propanamide ~563.7 Benzyl group increases lipophilicity; potential for kinase inhibition
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazoline Dimethoxyphenylethylamino-oxoethylthio, 3-oxo, N-(furylmethyl)propanamide ~632.7 Methoxy groups improve solubility; furylmethyl may modulate target selectivity

Heterocyclic Analogues with Varied Cores

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Inferred Bioactivity
3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazoline 3-Methylbenzylthio, 5-oxo, N-isopropylpropanamide ~491.6 Triazole core may enhance metabolic stability; methyl group improves bioavailability
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) Oxadiazole-thiazole hybrid 4-Methylphenyl-oxadiazole, thiazolylpropanamide ~362.4 Oxadiazole and thiazole moieties suggest antiviral or antiproliferative activity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazole hybrid Chlorophenyl-thiazolo-triazole, benzothiazole-phenylpropanamide ~577.1 Chlorophenyl and benzothiazole groups indicate potential kinase or protease inhibition

Functional Group and Bioactivity Correlations

  • Sulfanyl (S-linked) Groups: Present in all compared compounds, this group facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzyme active sites, as seen in HDAC inhibitors (e.g., SAHA-like compounds) .
  • Propanamide Chains : The N-(2-phenylethyl)propanamide moiety in the target compound enhances binding to hydrophobic pockets, similar to the phenethylamine motifs in kinase inhibitors .
  • Fluorine Substituents: The 4-fluorophenyl group in the target compound improves metabolic stability and bioavailability compared to non-fluorinated analogues, as observed in sulfonamide derivatives (e.g., compound 6a in ) .

Computational and Bioactivity Predictions

  • Proteomic Interaction Signatures: Platforms like CANDO () predict multitarget interactions due to its imidazoquinazoline core, aligning with known kinase or phosphatase inhibitors (e.g., ).

Q & A

Q. What are the critical challenges in synthesizing this compound with high yield and purity, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and propanamide moiety attachment. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility .
  • Catalysts : Triethylamine (TEA) or HBTU enhances coupling efficiency in amide bond formation .
  • Temperature/pH control : Maintaining 60–80°C and neutral pH prevents undesired hydrolysis . Analytical techniques like HPLC and TLC are essential for monitoring intermediate purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Structural confirmation requires:

  • 1H/13C-NMR : Resolves aromatic protons (δ 7.1–8.3 ppm) and confirms sulfanyl (-S-) and carbonyl (C=O) groups .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric groups in this compound?

SAR strategies include:

  • Substituent variation : Replace the 4-fluorophenyl or phenethyl group with analogs (e.g., chloro, methoxy) to assess bioactivity shifts .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to evaluate metabolic stability .
  • In silico modeling : Docking studies (e.g., AutoDock) predict interactions with targets like kinases or GPCRs . Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with synthetic modifications to correlate structure and activity .

Q. What experimental approaches elucidate the mechanism of action of this compound in modulating cellular pathways?

Mechanistic studies require:

  • Target identification : Affinity chromatography or pull-down assays using biotinylated derivatives .
  • Enzyme kinetics : Measure IC50 values for putative targets (e.g., COX-2, topoisomerases) using fluorogenic substrates .
  • Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells identifies dysregulated pathways .
  • Mutagenesis : CRISPR-edited cell lines validate target engagement .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Contradictory data may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
  • Compound stability : Test degradation under storage conditions (e.g., light, humidity) via accelerated stability studies .
  • Impurity profiling : LC-MS identifies bioactive impurities (e.g., hydrolyzed byproducts) . Meta-analyses of raw datasets and independent replication studies are critical .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Approaches include:

  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomal carriers to improve pharmacokinetics .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts . In vitro permeability assays (Caco-2 monolayer) and in vivo PK studies in rodents validate improvements .

Methodological Considerations

Q. How can computational methods guide the optimization of this compound’s synthetic route?

  • Retrosynthetic analysis : Tools like Synthia™ propose feasible pathways based on available starting materials .
  • DFT calculations : Predict transition states and regioselectivity in cyclization steps .
  • Machine learning : Platforms like IBM RXN for Chemistry forecast reaction yields under varied conditions .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

  • Cell lines : Use panels (NCI-60) to assess selectivity across cancer types .
  • 3D spheroids/organoids : Mimic tumor microenvironment complexity better than monolayer cultures .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this compound?

  • Nonlinear regression : Fit data to log(inhibitor) vs. response curves (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Synergy analysis : Chou-Talalay method evaluates combinatorial effects with standard chemotherapies .

Q. What are the best practices for reporting crystallographic data of this compound?

  • CCDC deposition : Submit .cif files to the Cambridge Structural Database .
  • Validation tools : Check for errors using PLATON or Mercury .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.